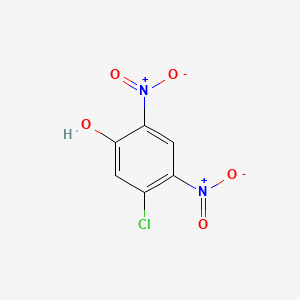
3-Chloro-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3ClN2O5. It is a chlorinated nitrophenol derivative, known for its distinctive chemical properties and applications in various fields. This compound is characterized by the presence of both chloro and nitro groups attached to a phenol ring, which significantly influences its reactivity and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4,6-Dinitrophenol erfolgt typischerweise durch Nitrierung von 3-Chlorphenol. Der Prozess beginnt mit der Chlorierung von Phenol zur Herstellung von 3-Chlorphenol, das anschließend einer Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unterzogen wird. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Nitrierung an den Positionen 4 und 6 des Phenolrings sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Chlor-4,6-Dinitrophenol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Steuerung der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Die Chlorierungs- und Nitrierungsschritte werden optimiert, um Nebenprodukte zu minimieren und eine effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-4,6-Dinitrophenol durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile aromatische Substitution: Aufgrund des Vorhandenseins von elektronenziehenden Nitrogruppen ist die Verbindung gegenüber Nucleophilen sehr reaktiv.
Oxidation: Die Phenolgruppe kann unter starken Oxidationsbedingungen zu Chinonen oxidiert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Ammoniak in wässrigen oder alkoholischen Lösungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Hauptprodukte
Nucleophile Substitution: Bildung substituierter Phenole oder Aniline.
Reduktion: Bildung von 3-Chlor-4,6-Diaminophenol.
Oxidation: Bildung von chlorierten Chinonen.
Wissenschaftliche Forschungsanwendungen
3-Chlor-4,6-Dinitrophenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten.
Industrie: Wird bei der Produktion von Pestiziden, Herbiziden und anderen Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4,6-Dinitrophenol beinhaltet seine Wechselwirkung mit biologischen Molekülen und zellulären Signalwegen. Die Verbindung kann als Entkoppler der oxidativen Phosphorylierung wirken und die ATP-Produktion in den Mitochondrien stören. Dies führt zu erhöhten Stoffwechselraten und potenziellen zytotoxischen Wirkungen . Die molekularen Zielstrukturen sind Enzyme, die am Energiestoffwechsel und an der Zellatmung beteiligt sind.
Wirkmechanismus
The mechanism of action of 3-Chloro-4,6-dinitrophenol involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to increased metabolic rates and potential cytotoxic effects . The molecular targets include enzymes involved in energy metabolism and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-4,6-Dinitrophenol: Ähnliche Struktur, jedoch mit der Chlorogruppe an der 2-Position.
2,4-Dinitrophenol: Fehlt die Chlorogruppe, bekannt für seine Verwendung als Stoffwechselstimulans.
4-Chlor-2-Nitrophenol: Enthält nur eine Nitrogruppe und eine Chlorogruppe an verschiedenen Positionen.
Einzigartigkeit
3-Chlor-4,6-Dinitrophenol ist einzigartig durch die spezifische Positionierung seiner Chlor- und Nitrogruppen, die ihm eine besondere Reaktivität und Anwendungen verleihen. Seine Fähigkeit, eine selektive nucleophile Substitution einzugehen, und seine Rolle als Entkoppler der oxidativen Phosphorylierung machen es sowohl in der chemischen Synthese als auch in der biologischen Forschung wertvoll.
Eigenschaften
CAS-Nummer |
54715-57-0 |
|---|---|
Molekularformel |
C6H3ClN2O5 |
Molekulargewicht |
218.55 g/mol |
IUPAC-Name |
5-chloro-2,4-dinitrophenol |
InChI |
InChI=1S/C6H3ClN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H |
InChI-Schlüssel |
YUIDCTJTNTXYFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)
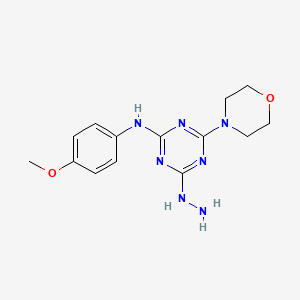
![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
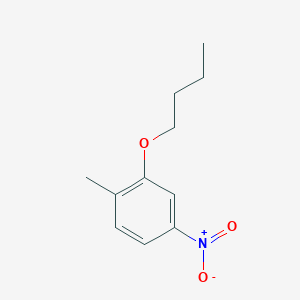

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

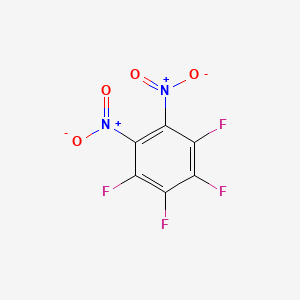
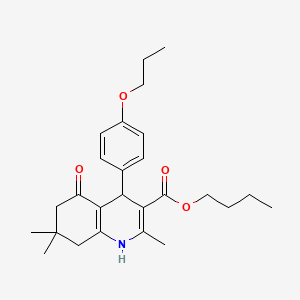
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)

